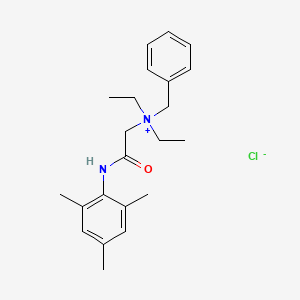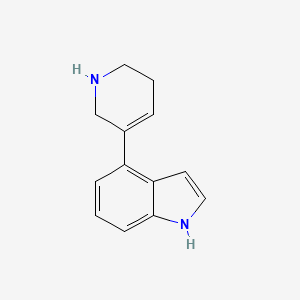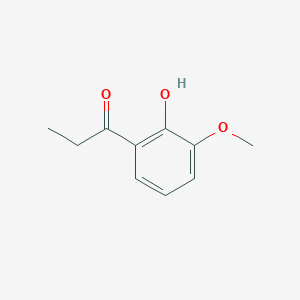
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride is a complex organic compound with a unique structure that includes both aromatic and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride typically involves multiple steps. One common method includes the reaction of N,N-diethylbenzylamine with 2,4,6-trimethylphenyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then reacted with benzyl chloride to yield the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride
- N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium bromide
Uniqueness
N,N-Diethyl-N-(2-oxo-2-((2,4,6-trimethylphenyl)amino)ethyl)benzenemethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
79143-66-1 |
|---|---|
Formule moléculaire |
C22H31ClN2O |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
benzyl-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C22H30N2O.ClH/c1-6-24(7-2,15-20-11-9-8-10-12-20)16-21(25)23-22-18(4)13-17(3)14-19(22)5;/h8-14H,6-7,15-16H2,1-5H3;1H |
Clé InChI |
DRFYMDDNYYJMSX-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)




![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)



